LUT014 - 2274819-46-2

LUT014

Catalog Number: EVT-274791
CAS Number: 2274819-46-2
Molecular Formula: C27H19F3N8O
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRAF Inhibitor LUT014 is a topically bioavailable small molecule inhibitor of serine/threonine-protein kinase B-raf (BRAF) protein with potential chemoprotective activity. Upon topical administration, BRAF inhibitor LUT014 targets and binds BRAF and, through the paradoxical effect of BRAF inhibition, induces mitogen-activated protein kinase (MAPK) signaling, which leads to the proliferation and migration of healthy human keratinocytes. This decreases dermal toxicities associated with epidermal growth factor (EGFR) inhibitor therapy. BRAF, a member of the raf family of serine/threonine protein kinases, plays a role in the regulation of MAPK/extracellular signal-regulated kinase (ERK) signaling pathways.
Overview

LUT014 is a small-molecule inhibitor specifically targeting the serine/threonine-protein kinase BRAF, which plays a crucial role in the mitogen-activated protein kinase signaling pathway. This compound has garnered attention for its potential to mitigate skin toxicities associated with epidermal growth factor receptor inhibitors, commonly used in cancer therapy. By inducing paradoxical activation of the MAPK pathway, LUT014 may counteract the adverse effects seen in patients undergoing treatment with epidermal growth factor receptor inhibitors such as cetuximab and panitumumab.

Source and Classification

LUT014 is classified as a synthetic organic compound and falls under the category of BRAF inhibitors. It is currently being evaluated in clinical trials for its efficacy in treating acneiform lesions induced by epidermal growth factor receptor inhibitor therapy, particularly in patients with metastatic colorectal cancer. The compound is being developed by Lutris Pharma Ltd., with several ongoing clinical studies aimed at understanding its therapeutic potential and safety profile .

Synthesis Analysis

The synthesis of LUT014 involves complex organic chemistry techniques typical for small-molecule drug development. While specific synthetic routes are not detailed in the available literature, the general approach to synthesizing BRAF inhibitors often includes:

  • Building Block Synthesis: Utilizing various organic precursors that undergo multiple steps of functionalization to achieve the desired molecular structure.
  • Purification Techniques: Employing chromatographic methods to isolate and purify the final product, ensuring high purity necessary for biological testing.

The compound's synthesis has been guided by structure-activity relationship studies, which help optimize its efficacy against mutated BRAF while minimizing off-target effects .

Molecular Structure Analysis

LUT014's molecular formula is C27H19F3N8O, indicating a complex structure that includes multiple functional groups conducive to its activity as a kinase inhibitor. The compound's structure can be visualized through molecular modeling techniques that highlight its binding interactions within the BRAF kinase domain.

Structural Data

  • Molecular Weight: Approximately 507.48 g/mol
  • Structural Features: The presence of fluorine atoms may enhance the compound's binding affinity and metabolic stability.

X-ray crystallography or NMR spectroscopy could provide detailed insights into LUT014's three-dimensional conformation, although such data are not explicitly available in current literature .

Chemical Reactions Analysis

LUT014 participates in specific chemical reactions primarily related to its interaction with BRAF. The compound functions through competitive inhibition, binding to the active site of the mutated BRAF kinase and preventing substrate phosphorylation. This action can lead to:

  • Inhibition of Tumor Growth: By blocking aberrant signaling pathways activated by mutated BRAF in cancer cells.
  • Paradoxical Activation: In normal cells, LUT014 can induce MAPK pathway activation, which is leveraged therapeutically to reverse skin toxicities from epidermal growth factor receptor inhibitors .
Mechanism of Action

LUT014 exerts its pharmacological effects through a well-defined mechanism of action:

  1. Binding to BRAF Kinase: The compound selectively binds to mutated forms of BRAF with higher affinity compared to wild-type BRAF, demonstrating approximately threefold increased potency against mutated variants.
  2. Induction of Paradoxical Activation: At lower concentrations, LUT014 can paradoxically activate the MAPK pathway, which may counteract the inhibitory effects imposed by epidermal growth factor receptor inhibitors on this pathway.
  3. Cell Proliferation Effects: In vitro studies have shown that LUT014 can promote cell proliferation in certain cancer cell lines at specific concentrations while inhibiting growth at higher doses due to feedback mechanisms within signaling pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of LUT014 are critical for understanding its behavior in biological systems:

  • Solubility: The solubility profile is essential for determining appropriate formulations for topical application.
  • Stability: Stability under physiological conditions influences its therapeutic window and potential side effects.
  • Lipophilicity: The compound's lipophilicity affects absorption rates when applied topically and may influence its distribution within tissues.

These properties must be characterized through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) during drug development phases .

Applications

LUT014 has promising applications primarily in oncology:

  • Treatment of Acneiform Eruptions: It is being investigated as a topical treatment for skin toxicities resulting from epidermal growth factor receptor inhibitors, aiming to improve patient quality of life during cancer therapy.
  • Potential Role in Cancer Therapy: Beyond dermatological applications, LUT014 could serve as an adjunctive treatment strategy in managing tumors harboring BRAF mutations.

Clinical trials are underway to evaluate its safety and efficacy in these contexts, highlighting its potential significance in enhancing cancer treatment regimens .

Introduction to LUT014: Molecular and Pharmacological Context

BRAF Inhibition as a Therapeutic Mechanism

BRAF kinase is a critical component of the MAPK/ERK pathway, regulating cellular proliferation, differentiation, and survival. In mutated states (e.g., BRAFV600E), constitutive activation drives oncogenic processes, making BRAF a validated oncology target. LUT014 binds the BRAF kinase domain, competitively inhibiting ATP and suppressing downstream MEK/ERK phosphorylation [4] [6]. At concentrations ≥0.37 μM, it induces growth arrest in BRAF-mutated cells by blocking hyperactive MAPK signaling [4]. However, its therapeutic innovation lies in its differential effects based on cellular context:

Table 1: Differential Effects of LUT014 in Cellular Contexts

Cell TypeBRAF StatusLUT014 EffectDownstream Outcome
Cancer cellsMutated (e.g., V600E)Inhibition of hyperactive BRAFGrowth arrest (≥0.37 μM)
KeratinocytesWild-typeParadoxical MAPK activationProliferation, barrier repair

In primary human epidermal keratinocytes (HEKa), LUT014 (0.3 μM) increases phospho-ERK/total ERK ratios by 1.8-fold, reversing MAPK suppression caused by EGFR inhibitors like erlotinib [4]. This reactivation promotes keratinocyte proliferation and skin barrier regeneration, positioning LUT014 as a mechanistically distinct agent for mitigating dermatological toxicities. Its topical formulation ensures localized action, avoiding systemic BRAF inhibition-related adverse effects while exploiting paradoxical activation for reparative outcomes [5] [9].

Paradoxical MAPK Pathway Activation in Non-Mutated Cells

Paradoxical MAPK pathway activation is a hallmark phenomenon of first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib), where wild-type BRAF cells experience increased ERK signaling upon drug exposure. This occurs due to inhibitor-induced conformational changes promoting RAF dimerization in RAS-activated cells, commonly driven by upstream signals like receptor tyrosine kinases or NRAS mutations [2] [6] [7]. Structurally, first-generation inhibitors (Type I 1/2; αC-helix OUT/DFG-IN) exhibit negative binding allostery, preventing simultaneous dimer occupation and enabling transactivation of drug-free protomers [6].

LUT014 belongs to the "paradox breaker" class (e.g., PLX7904, PLX8394) engineered to evade this effect. It achieves this through optimized binding kinetics that suppress dimer-stabilized BRAF without activating wild-type RAF in cells with upstream pathway activation (e.g., HRAS mutations) [2] [6]. In KRASG12C-mutated MIA-PaCa-2 pancreatic cells, low-dose LUT014 (0.041 μM) induces concentration-dependent bell-shaped proliferation: 40% proliferation increase at 0.041 μM versus growth arrest at ≥0.37 μM [4]. This biphasic response aligns with paradoxical activation at low doses and inhibition at high doses, contrasting with vemurafenib's monotonic ERK activation in NRAS-mutant models [7].

Table 2: Classification of RAF Inhibitors Based on Dimer Interaction

CategoryMechanismExamplesParadoxical Activation
First-generationSelective for monomeric RAFVemurafenib, DabrafenibYes
Paradox breakersSuppress dimeric RAF signalingPLX8394, PLX7904, LUT014Minimal/None
Pan-RAF inhibitorsEquipotent for dimers/monomersLY3009120, AZ628Variable

This mechanistic profile enables LUT014 to selectively stimulate MAPK signaling in EGFR-inhibited keratinocytes—where RAS activity is physiologic—without risking uncontrolled proliferation in cells with oncogenic RAS mutations [4] [6]. Consequently, it mitigates dermatological toxicities while avoiding theoretical tumorigenic risks associated with conventional BRAF inhibitors.

Role of EGFR Signaling Modulation in Dermatological Conditions

EGFR signaling is fundamental to epidermal homeostasis, regulating keratinocyte proliferation, differentiation, and barrier function. Inhibition of EGFR—common in cancer therapies (e.g., cetuximab, panitumumab)—dysregulates MAPK activity, causing dermatological toxicities in 70–90% of patients. These include acneiform rash, impaired wound healing, and xerosis, often necessitating dose reduction [3] [5] [8]. The pathophysiology involves:

  • MAPK suppression: Reduced ERK phosphorylation in keratinocytes, causing cell-cycle arrest and impaired differentiation [3] [8].
  • Barrier disruption: Downregulation of antimicrobial peptides (e.g., β-defensins) and structural proteins (e.g., filaggrin) [3].
  • Inflammation: Chemokine upregulation (e.g., CCL2, CCL27) recruiting T cells and macrophages, exacerbating rash [8].

LUT014 counters these effects by reactivating MAPK signaling downstream of EGFR. In EGFR-inhibited keratinocytes, it restores phospho-ERK levels to 85% of baseline, reversing cetuximab-induced suppression [4] [5]. Clinically, a Phase 1 trial in metastatic colorectal cancer patients (n=10) with EGFR inhibitor-induced grade 1–2 acneiform rash demonstrated that topical LUT014 (0.3–2.5 mg/g gel) for 28 days improved lesions in all patients, with effects sustained post-treatment [5]. This efficacy stems from reactivating proliferation and differentiation programs in EGFR-compromised keratinocytes.

Beyond EGFR inhibitor toxicities, LUT014 shows potential for other dermatoses:

  • Radiation dermatitis: Promotes keratinocyte regeneration by activating MAPK signaling in irradiated skin [4].
  • Psoriasis: Overactive EGFR/MAPK signaling contributes to lesional hyperplasia; LUT014's dose-dependent effects may normalize dysregulated proliferation [8].

Table 3: Dermatological Applications of LUT014

ConditionPathogenic MechanismLUT014 ActionClinical Evidence
EGFR inhibitor-induced rashEGFR/MAPK suppressionParadoxical MAPK reactivationPhase 1: 100% improvement (Grade 2) [5]
Radiation dermatitisRadiation-induced barrier damageKeratinocyte proliferation, barrier repairPreclinical models [4]
PsoriasisEGFR/MAPK hyperactivationDose-dependent MAPK modulationTheoretical based on EGFR biology [8]

Ongoing Phase 2 trials (NCT04759664) in EGFR inhibitor-induced rash will further validate its translational promise [9] [10].

Properties

CAS Number

2274819-46-2

Product Name

LUT014

IUPAC Name

6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine

Molecular Formula

C27H19F3N8O

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36)

InChI Key

FZPYULHBUBXPIG-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6

Solubility

Soluble in DMSO

Synonyms

LUT-014; LUT 014; LUT014;

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.